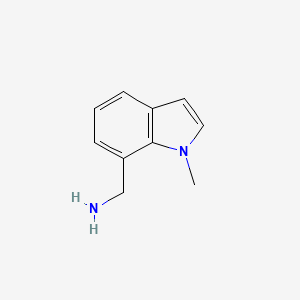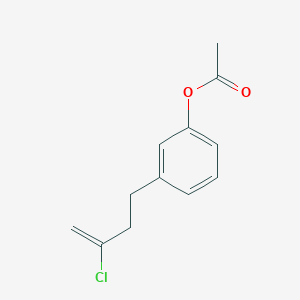
4-(3-Acetoxyphenyl)-2-chloro-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Acetoxyphenyl)-2-chloro-1-butene, also known as 4-APCB, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound has been shown to have a wide range of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Solvolysis Reactions
The compound has been studied for its role in solvolysis reactions. Notably, the solvolysis of related molecules, like 2-methoxy-2-phenyl-3-butene, in water/acetonitrile mixtures, leads to products like 2-hydroxy-2-phenyl-3-butene under kinetic control. These reactions are significant for understanding the reactivity and stability of carbocations formed during the process (Jia et al., 2002).
Biomarker Development
Compounds structurally similar to 4-(3-Acetoxyphenyl)-2-chloro-1-butene have been used in the development of biomarkers. For instance, 1-Chloro-2-hydroxy-3-butene (CHB), an in vitro metabolite of 1,3-butadiene, has been transformed into mercapturic acids in vivo, which are then used as practical biomarkers. The quantification of these biomarkers helps understand the bioactivation and detoxification pathways of various compounds (Wu et al., 2019).
Photochemical Studies
The photochemistry of related compounds, like 4-chlorophenol, has been studied in various solvents. These studies often lead to reductive dehalogenation products through both homolytic and heterolytic paths, offering insights into the cationic mechanism of addition to alkenes, which is crucial for understanding the reactivity of certain chemical groups (Protti et al., 2004).
Bioactivation Studies
Understanding the bioactivation of certain chemical compounds, like 1-Chloro-2-hydroxy-3-butene, is critical. These studies involve the investigation of the metabolic pathways and the products formed, such as 1-chloro-3-buten-2-one and 1-chloro-3,4-epoxy-2-butanol, which are significant for understanding the toxicity and carcinogenicity of various substances (Wang et al., 2018).
Material Science
In the realm of material science, compounds with similar structures have been used in the synthesis of novel materials like poly(3-phenylgalvinoxylthiophene), which showcases high spin concentration and paramagnetic properties, crucial for developing new materials with unique electrical and magnetic properties (Miyasaka et al., 2001).
Propriétés
IUPAC Name |
[3-(3-chlorobut-3-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)6-7-11-4-3-5-12(8-11)15-10(2)14/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVLKPREPCFLQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641196 |
Source


|
| Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetoxyphenyl)-2-chloro-1-butene | |
CAS RN |
890097-80-0 |
Source


|
| Record name | Phenol, 3-(3-chloro-3-buten-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate](/img/structure/B1345281.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1345282.png)
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)

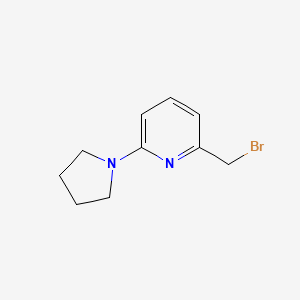
![tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1345292.png)
![[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1345293.png)
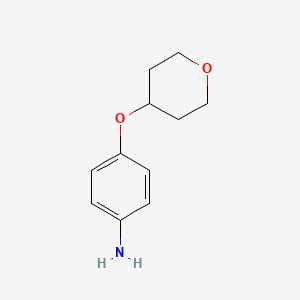
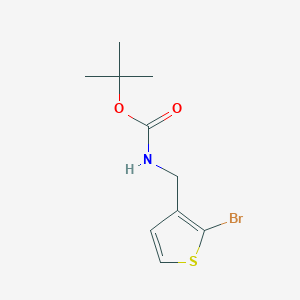
![[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1345297.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1345298.png)
![Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1345302.png)
![[1-(Thien-2-ylmethyl)piperid-4-yl]methanol](/img/structure/B1345304.png)
